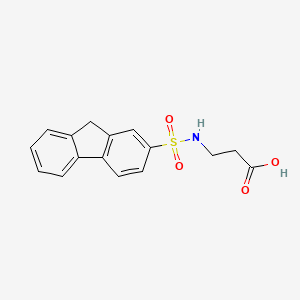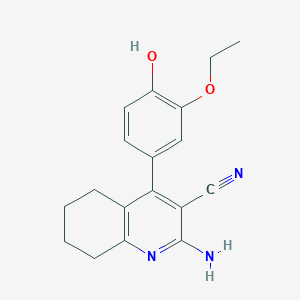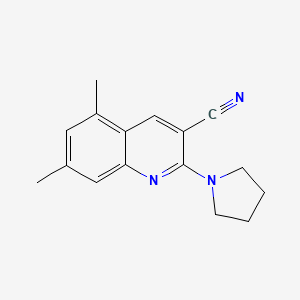
1-Azuleneethanol, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azuleneethanol, acetate is a natural product found in Matricaria chamomilla with data available.
Aplicaciones Científicas De Investigación
Azulene-Derived Protecting Group
Azulen-1-yl-dicarbonyl (Az), a novel colored protecting group, is used to mask primary and secondary alcohols. This group, derived from azulene, shows potential in carbohydrate construction, offering easy introduction and removal processes, high yields, and compatibility with other common protecting groups and glycosylation reactions. Its deep-red color aids in purification and monitoring of carbohydrate building blocks, especially in diol systems and in the presence of esters like acetates (Timmer et al., 2009).
Click Chemistry in Drug Discovery
Click chemistry, a modular approach using reliable chemical transformations, finds applications in drug discovery. It includes the copper-(I)-catalyzed formation of 1,2,3-triazoles from azides and terminal acetylenes, where the triazole products formed have significant interactions with biological targets (Kolb & Sharpless, 2003).
Synthesis of Heteroaryl-Azulenes
An effective synthesis method for 1-heteroaryl- and 1,3-bis(heteroaryl)azulenes involves electrophilic substitution. The reaction proceeds smoothly with azulenes and 1,1'-biazulene, yielding good yields of 1-dihydroheteroaryl- and 1,3-bis(dihydroheteroaryl)azulene derivatives, which can be converted into desired azulenes. These azulenes exhibit significant color changes in acetic acid due to intramolecular charge-transfer absorption bands (Shoji et al., 2011).
Atmospheric Chemistry Experiment (ACE)
The Atmospheric Chemistry Experiment (ACE) involves remote sensing of Earth's atmosphere, tracking the volume mixing ratios of several molecules of atmospheric interest, including azulene derivatives. ACE's instruments provide valuable data on atmospheric composition and extinction profiles over a wide latitude range (Bernath et al., 2003, 2005).
Propiedades
Nombre del producto |
1-Azuleneethanol, acetate |
|---|---|
Fórmula molecular |
C14H14O2 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
2-azulen-1-ylethyl acetate |
InChI |
InChI=1S/C14H14O2/c1-11(15)16-10-9-13-8-7-12-5-3-2-4-6-14(12)13/h2-8H,9-10H2,1H3 |
Clave InChI |
OQHFEANZFBAIMT-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCC1=C2C=CC=CC=C2C=C1 |
SMILES canónico |
CC(=O)OCCC1=C2C=CC=CC=C2C=C1 |
Sinónimos |
1-azulenethanol acetate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





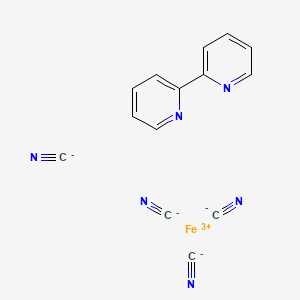
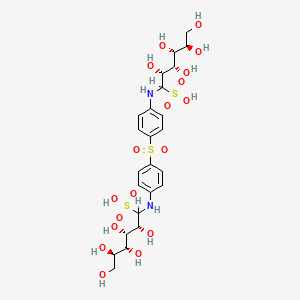
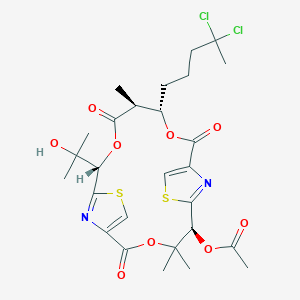

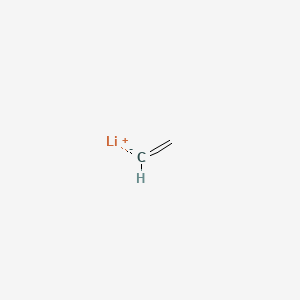
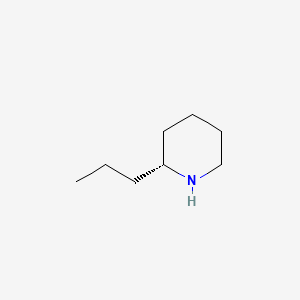
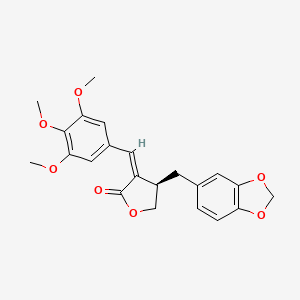
![1-[3-(dimethylamino)propyl]-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-phenylurea](/img/structure/B1195749.png)
